
6-Sulfanyl-L-norleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanyl-L-norleucine typically involves the introduction of a sulfanyl group to the norleucine structure. One common method is the reaction of L-norleucine with thiolating agents under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the thiolation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale thiolation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
6-Sulfanyl-L-norleucine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfinic or sulfonic acids.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfinic acid or sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted norleucine derivatives depending on the nucleophile used.
科学的研究の応用
6-Sulfanyl-L-norleucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
作用機序
The mechanism of action of 6-Sulfanyl-L-norleucine involves its interaction with various molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzymatic activity and protein stability, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
6-Mercaptonorleucine: Similar structure with a sulfanyl group at the sixth carbon.
Norleucine: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Uniqueness
6-Sulfanyl-L-norleucine is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
91724-74-2 |
|---|---|
分子式 |
C6H13NO2S |
分子量 |
163.24 g/mol |
IUPAC名 |
(2S)-2-amino-6-sulfanylhexanoic acid |
InChI |
InChI=1S/C6H13NO2S/c7-5(6(8)9)3-1-2-4-10/h5,10H,1-4,7H2,(H,8,9)/t5-/m0/s1 |
InChIキー |
HBMWPJLCTYKAGL-YFKPBYRVSA-N |
異性体SMILES |
C(CCS)C[C@@H](C(=O)O)N |
正規SMILES |
C(CCS)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



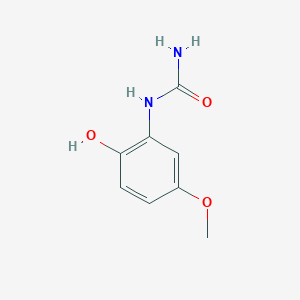
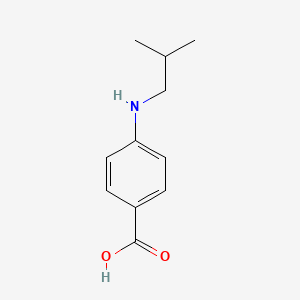
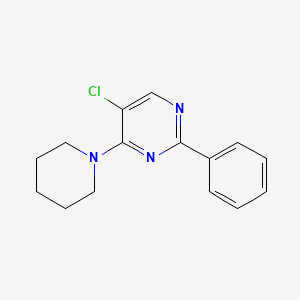
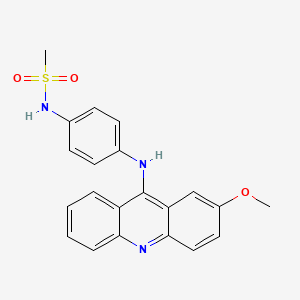
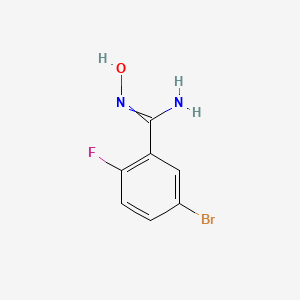

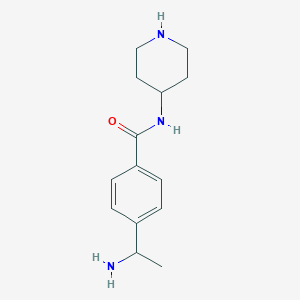

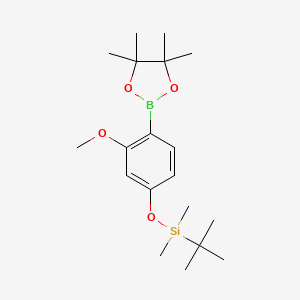
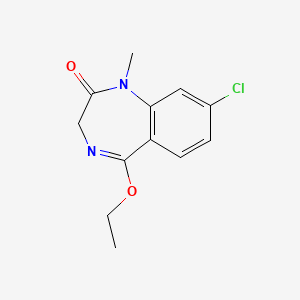
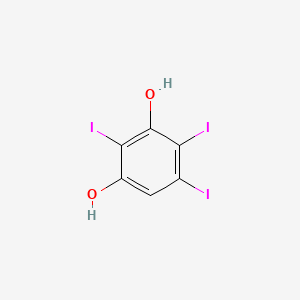
![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)

